molecular formula C4H6F2O3 B14804323 Acetic acid, 2-(difluoromethoxy)-, methyl ester

Acetic acid, 2-(difluoromethoxy)-, methyl ester

Cat. No.: B14804323
M. Wt: 140.09 g/mol
InChI Key: FAJUVSKZSWYIQJ-UHFFFAOYSA-N
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Description

Acetic acid, 2-(difluoromethoxy)-, methyl ester: is an organic compound with the molecular formula C4H6F2O3. This compound is a derivative of acetic acid, where the hydrogen atoms are replaced by a difluoromethoxy group and a methyl ester group. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Esterification: One common method to synthesize acetic acid, 2-(difluoromethoxy)-, methyl ester is through the esterification of acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    CH3COOH+CH3OHCH3COOCH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{COOCH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​OH→CH3​COOCH3​+H2​O

  • Industrial Production Methods: Industrially, this compound can be produced by the reaction of acetic anhydride with methanol in the presence of a catalyst. This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions:

  • Hydrolysis: Acetic acid, 2-(difluoromethoxy)-, methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and methanol.

    CH3COOCH3+H2OCH3COOH+CH3OH\text{CH}_3\text{COOCH}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{CH}_3\text{OH} CH3​COOCH3​+H2​O→CH3​COOH+CH3​OH

  • Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

  • Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: Acetic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Acetic acid, 2-(difluoromethoxy)-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the behavior of ester compounds in biological systems.

Medicine:

    Drug Development: This compound is used in the development of new drugs, particularly those that require ester functionalities for their biological activity.

Industry:

    Solvent: It is used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds.

Mechanism of Action

The mechanism by which acetic acid, 2-(difluoromethoxy)-, methyl ester exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in various biochemical pathways. The difluoromethoxy group can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

    Acetic acid, methoxy-, methyl ester: This compound has a similar structure but with a methoxy group instead of a difluoromethoxy group.

    Acetic acid, dimethoxy-, methyl ester: This compound has two methoxy groups instead of a difluoromethoxy group.

Uniqueness:

    Difluoromethoxy Group: The presence of the difluoromethoxy group in acetic acid, 2-(difluoromethoxy)-, methyl ester makes it unique compared to other similar compounds. This group imparts different chemical and physical properties, such as increased stability and reactivity, making it useful in specific applications where other esters may not be suitable.

Properties

Molecular Formula

C4H6F2O3

Molecular Weight

140.09 g/mol

IUPAC Name

methyl 2-(difluoromethoxy)acetate

InChI

InChI=1S/C4H6F2O3/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3

InChI Key

FAJUVSKZSWYIQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(F)F

Origin of Product

United States

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